3-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
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Overview
Description
3-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
The synthesis of 3-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the reaction of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline under catalytic conditions . The reaction is carried out in the presence of a catalyst such as AC-SO3H, which facilitates the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydro derivatives.
Substitution: Substitution reactions can occur at different positions on the pyrazolopyridine ring, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to purine bases like adenine and guanine.
Biological Studies: The compound is used in studies related to its biological activity, including its potential neuroprotective and anti-inflammatory properties.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein-protein interactions, block NEDD8 transfer in biochemical assays, and selectively reduce the steady-state neddylation of Cul1 and Cul3 in certain carcinoma cell lines . These actions are mediated through its binding to specific active sites on target proteins.
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridine derivatives such as:
- 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
- Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
What sets 3-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile apart is its unique substitution pattern and the specific biological activities it exhibits, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H12N4O |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-methyl-6-oxo-4-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H12N4O/c1-8-11-12(9-5-3-2-4-6-9)10(7-15)14(19)16-13(11)18-17-8/h2-6,10,12H,1H3,(H2,16,17,18,19) |
InChI Key |
YEDWJXNZELHFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(C(=O)NC2=NN1)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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